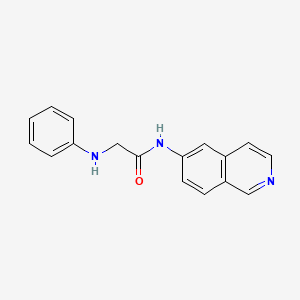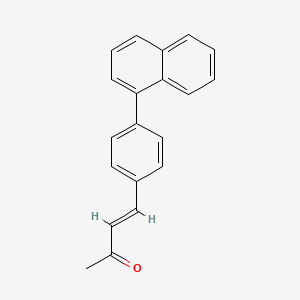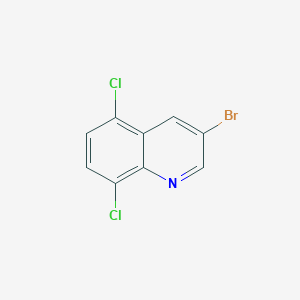
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core with benzyloxy and methoxy substituents, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.
Introduction of Benzyloxy and Methoxy Groups: The benzyloxy group can be introduced via nucleophilic substitution reactions, while the methoxy group can be added through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(Hydroxy)-6-methoxyquinazolin-4(1H)-one.
Reduction: Formation of 5-(Benzyloxy)-6-methoxydihydroquinazolin-4(1H)-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(Benzyloxy)-6-hydroxyquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(Methoxy)-6-hydroxyquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a benzyloxy group.
5-(Benzyloxy)-6-methylquinazolin-4(1H)-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological properties differently compared to its analogs. These substituents can enhance its solubility, stability, and binding interactions with biological targets.
Propiedades
Número CAS |
120075-51-6 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
6-methoxy-5-phenylmethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-8-7-12-14(16(19)18-10-17-12)15(13)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) |
Clave InChI |
GIHADOFXEZJQGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)N=CNC2=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)



![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


